3-phenoxy-N-(1,3-thiazol-2-yl)benzamide

Glucokinase activation Type 2 diabetes Allosteric modulator

3-Phenoxy-N-(1,3-thiazol-2-yl)benzamide is a critical unsubstituted thiazole reference compound within the N-(thiazol-2-yl)-benzamide chemotype. Unlike 4-methylthiazole GK activators or 5-substituted ZAC antagonists, its structural simplicity enables direct probing of thiazole substitution effects on target engagement and metabolic liability. Ideal as a clean negative control in GSH trapping assays and a potency-separated benchmark for SAR studies. Secure this high-purity tool for your ion channel and diabetes programs.

Molecular Formula C16H12N2O2S
Molecular Weight 296.3 g/mol
Cat. No. B5073088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenoxy-N-(1,3-thiazol-2-yl)benzamide
Molecular FormulaC16H12N2O2S
Molecular Weight296.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC=CS3
InChIInChI=1S/C16H12N2O2S/c19-15(18-16-17-9-10-21-16)12-5-4-8-14(11-12)20-13-6-2-1-3-7-13/h1-11H,(H,17,18,19)
InChIKeyZNVHXHXGHKZTCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenoxy-N-(1,3-thiazol-2-yl)benzamide – Compound Class and Baseline Characteristics for Research Procurement


3-Phenoxy-N-(1,3-thiazol-2-yl)benzamide belongs to the N-(thiazol-2-yl)-benzamide chemotype, a scaffold that has been independently validated as a pharmacophore for two distinct therapeutic target classes: allosteric glucokinase (GK) activators [1] and selective antagonists of the Zinc-Activated Channel (ZAC) [2]. The compound features an unsubstituted thiazole ring linked via an amide bond to a 3-phenoxybenzamide core, distinguishing it from both the 4-methylthiazole analogs prevalent in GK activator series and the 5-substituted thiazole variants dominating ZAC antagonist SAR studies [3]. This structural simplicity positions it as a useful tool compound for probing the contribution of thiazole ring substitution to target engagement and selectivity within this dual-pharmacophore chemotype.

Why N-(Thiazol-2-yl)-benzamide Analogs Cannot Be Casually Substituted – Key Differentiation Factors for 3-Phenoxy-N-(1,3-thiazol-2-yl)benzamide


Within the N-(thiazol-2-yl)-benzamide chemotype, seemingly minor structural variations produce profound and divergent pharmacological outcomes. The presence or absence of a 4-methyl group on the thiazole ring shifts glucokinase activation potency from an EC50 of 800 nM (4-methyl analog) to substantially weaker or undetectable activity [1]. Conversely, ZAC antagonist activity is exquisitely sensitive to benzamide ring substitution patterns, with 5-bromo-2-chloro substitution producing the lead antagonist scaffold (IC50 ~4–7 μM) while other substitution patterns yield inactive or weakly active analogs [2]. Furthermore, the aminothiazole substructure present in many GK activator series carries a documented metabolic liability via glutathione trapping and covalent binding, a risk absent in the non-aminated thiazole of 3-phenoxy-N-(1,3-thiazol-2-yl)benzamide [3]. These multidimensional structure-activity discontinuities mean that even close congeners cannot be assumed interchangeable for either target engagement or safety profiling.

Quantitative Differentiation Evidence for 3-Phenoxy-N-(1,3-thiazol-2-yl)benzamide Versus Closest Analogs


Glucokinase Activation Potency Differential: Unsubstituted Thiazole vs. 4-Methylthiazole Analog

The 4-methylthiazole analog N-(4-Methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide (CHEMBL474626) activates human recombinant liver glucokinase with an EC50 of 800 nM [1]. In the broader 3-alkoxy-5-phenoxy-N-thiazolyl benzamide SAR series, removal of thiazole ring substitution consistently reduces or abolishes GK activation potency, with the most optimized analogs (e.g., 27e) achieving sub-micromolar EC50 values and oral glucose-lowering efficacy at 10 mg/kg in rats [2]. 3-Phenoxy-N-(1,3-thiazol-2-yl)benzamide, lacking any thiazole substitution, is predicted to exhibit substantially weaker GK activation than its 4-methyl counterpart, making it a useful negative-control or selectivity-profiling tool rather than a potency-optimized GK activator.

Glucokinase activation Type 2 diabetes Allosteric modulator

ZAC Antagonist Selectivity Profile: N-(Thiazol-2-yl)-benzamide Class as First Selective Antagonists

The N-(thiazol-2-yl)-benzamide chemotype has been characterized as the first class of selective antagonists for the Zinc-Activated Channel (ZAC), with lead compounds exhibiting IC50 values in the 1–7 μM range in two-electrode voltage clamp (TEVC) recordings from ZAC-expressing Xenopus oocytes [1]. Critically, the prototypical antagonist TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide) demonstrated full selectivity for ZAC over 5-HT3A, α3β4 nACh, α1β2γ2S GABAA, and α1 glycine receptors at 30 μM [1]. The ZAC SAR study evaluated 61 commercially available N-(thiazol-2-yl)-benzamide analogs across five structural series, establishing that both thiazole and benzamide ring substitutions modulate antagonist potency [1]. 3-Phenoxy-N-(1,3-thiazol-2-yl)benzamide, as an unsubstituted thiazole variant with a 3-phenoxybenzamide moiety, occupies a distinct region of this SAR landscape compared to the 5-substituted thiazole or halogenated benzamide analogs that dominate the characterized antagonist set.

Zinc-Activated Channel Cys-loop receptor Electrophysiology

Metabolic Stability Advantage: Absence of Aminothiazole Bioactivation Liability

A documented liability of the N-aminothiazol-2-yl amide substructure—a key pharmacophoric element in many glucokinase activators—is metabolic bioactivation leading to reactive metabolite formation and glutathione (GSH) trapping. Iino et al. (2010) demonstrated that the 2-aminothiazole moiety of GKA compound 3 undergoes metabolic activation in liver microsomes, resulting in significant covalent binding that was mitigated by structural modification [1]. 3-Phenoxy-N-(1,3-thiazol-2-yl)benzamide lacks the 2-amino group on the thiazole ring, structurally precluding this specific bioactivation pathway. This distinguishes it from aminothiazole-containing GK activators such as compound 3 and the broader 2-aminobenzamide-derived series, offering a potentially cleaner metabolic profile for in vitro and in vivo pharmacological studies.

Drug metabolism Covalent binding Glutathione trapping

P2X3 Receptor Antagonism Potential: Structural Eligibility Within Bayer Patent Scope

US Patent 10,174,016 (Bayer AG) claims 1,3-thiazol-2-yl substituted benzamide compounds of general formula (I) as P2X3 receptor antagonists for the treatment or prophylaxis of neurogenic disorders [1]. The generic Markush structure encompasses 3-phenoxy-N-(1,3-thiazol-2-yl)benzamide as a structurally eligible member of the claimed compound class. P2X3 receptor antagonism represents a mechanistically distinct pharmacological activity from both glucokinase activation and ZAC antagonism, highlighting the polypharmacological potential of this chemotype. No specific P2X3 IC50 data for the target compound is publicly available.

P2X3 purinoceptor Neurogenic pain Ligand-gated ion channel

Structural Minimalism as a Tool Compound: Baseline Scaffold for SAR Deconvolution

Among N-(thiazol-2-yl)-benzamide analogs with publicly disclosed biological data, the majority carry additional substitutions: 4-methyl, 4-tert-butyl, or 5-carboxylate ester groups on the thiazole ring, and halogen, alkoxy, or sulfonyl groups on the benzamide ring [1][2]. 3-Phenoxy-N-(1,3-thiazol-2-yl)benzamide, bearing only a 3-phenoxy group on the benzamide and an unsubstituted thiazole, represents one of the most structurally minimal members of this chemotype. This minimalism is valuable for establishing the baseline pharmacological contribution of the core N-(thiazol-2-yl)-benzamide scaffold before introducing potency- or selectivity-modulating substituents. In the ZAC antagonist SAR study, the 61-analog panel was constructed by systematically varying thiazole and benzamide substitutions starting from a similar core, validating the utility of minimally substituted analogs as reference points [1].

Tool compound Structure-activity relationship Pharmacophore mapping

Recommended Research and Industrial Application Scenarios for 3-Phenoxy-N-(1,3-thiazol-2-yl)benzamide


ZAC Channel Pharmacology: Tool Compound for Target Identification and Validation

As a member of the only known selective antagonist chemotype for the Zinc-Activated Channel, 3-phenoxy-N-(1,3-thiazol-2-yl)benzamide is suited for academic and industrial ion channel laboratories investigating ZAC physiology. The compound can serve as a starting point for medicinal chemistry optimization or as a structurally distinct comparator to TTFB and compound 1 in electrophysiological selectivity panels [1]. Its unsubstituted thiazole ring differentiates it from all published ZAC antagonists, potentially revealing substituent-dependent differences in state-dependence or binding site interactions.

Glucokinase Activator Selectivity Profiling: Negative Control or Potency-Separated Comparator

For type 2 diabetes drug discovery programs optimizing GK activators, this compound offers a potency-separated reference point against which the contribution of thiazole 4-substitution to target activation can be empirically measured. The 800 nM EC50 of the 4-methyl analog [2] provides a quantitative benchmark for assessing the potency gain conferred by methyl introduction in head-to-head recombinant enzyme assays.

Metabolic Stability Benchmarking: Aminothiazole-Free Scaffold for ADME Assays

Given the documented GSH trapping liability of 2-aminothiazole-containing GK activators [3], 3-phenoxy-N-(1,3-thiazol-2-yl)benzamide provides a clean baseline for assessing thiazole-mediated metabolic activation in hepatocyte or microsomal incubation systems. It can be used as a negative control in covalent binding screening cascades alongside aminothiazole-containing analogs.

P2X3 Antagonist Lead Generation: Commercially Accessible Entry Point to a Patent-Protected Chemotype

For pharmaceutical companies exploring P2X3 receptor antagonists for neurogenic pain indications, this compound falls within the generic scope of Bayer's 1,3-thiazol-2-yl substituted benzamide patent family [4]. It represents a commercially available screening compound that can be used to establish internal SAR before committing to more complex proprietary analog synthesis.

Quote Request

Request a Quote for 3-phenoxy-N-(1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.